Chemical structure and properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Chemical structure and properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Whitepaper: Chemical Structure, Synthesis, and Properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Executive Summary
As a Senior Application Scientist overseeing the development of advanced heterocyclic scaffolds, I frequently encounter the oxazolidin-2-one class due to its profound utility in medicinal chemistry. While 3-substituted (N-aryl) oxazolidinones like Linezolid are renowned for their antibacterial properties, 5-aryl-2-oxazolidinones represent a distinct pharmacophore, often utilized in the design of Monoamine Oxidase (MAO) inhibitors and specialized chiral auxiliaries.
This technical guide provides an in-depth analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , focusing on its structural profiling, self-validating synthetic protocols, and physicochemical properties. By detailing the causality behind our experimental choices, this document serves as a robust framework for researchers scaling up this specific intermediate.
Part 1: Structural and Electronic Profiling
The core structure of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one consists of a five-membered cyclic carbamate (oxazolidin-2-one) substituted at the C5 position with a 2,4-dimethoxyphenyl ring.
Electronic Causality: The two methoxy (-OCH₃) groups at the ortho and para positions of the phenyl ring exert a strong positive mesomeric (+M) effect. This significantly increases the electron density of the aromatic system. In a biological context, this electron-rich ring enhances non-covalent interactions (such as cation-π and π-π stacking) within enzymatic binding pockets. Synthetically, the electron-donating nature stabilizes the benzylic C5 position, which can influence the regioselectivity during ring-closure operations.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Implications for Drug Design |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ | Standard low-molecular-weight building block. |
| Molecular Weight | 223.23 g/mol | Highly efficient for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 (Amide NH) | Essential for anchoring to target protein residues. |
| Hydrogen Bond Acceptors | 4 (C=O, Ring O, 2x -OCH₃) | High capacity for water solubility and receptor binding. |
| Rotatable Bonds | 3 | Balances conformational flexibility with structural rigidity. |
| Topological Polar Surface Area | ~56.8 Ų | Optimal for membrane permeability; potential for BBB penetration. |
Part 2: Synthetic Strategies and Mechanistic Causality
The synthesis of 5-aryl-2-oxazolidinones can be approached via two primary paradigms: green-chemistry CO₂ fixation and bench-scale cyclization.
1. Green Chemistry Approaches (CO₂ Fixation) Recent advancements have demonstrated the viability of synthesizing 5-aryl-2-oxazolidinones via the [1]. These solvent-free, catalyst-driven processes often utilize [2] or [3] to achieve excellent regioselectivity. Furthermore, metal-free systems employing [4] have proven highly effective. While atom-economical, these methods require specialized high-pressure CO₂ reactors.
2. Bench-Scale Standard: CDI-Mediated Cyclization For rapid, reliable laboratory synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, we employ the cyclization of the corresponding 1,2-amino alcohol (2-amino-1-(2,4-dimethoxyphenyl)ethanol) using 1,1'-Carbonyldiimidazole (CDI).
Why CDI? Historically, phosgene or triphosgene were used for this transformation. However, CDI is a crystalline solid that eliminates the lethal inhalation risks associated with phosgene gas. The byproduct of CDI activation is imidazole, which is non-toxic, mildly basic, and easily removed during aqueous workup, creating a self-validating purification step.
Mechanistic pathway of CDI-mediated cyclization to form 5-aryl-2-oxazolidinones.
Part 3: Self-Validating Experimental Protocol
The following protocol details the CDI-mediated synthesis. Every step is designed with built-in causality to ensure the system self-validates the product's purity.
Reagents:
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2-Amino-1-(2,4-dimethoxyphenyl)ethanol (1.0 equiv, 10 mmol)
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1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
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Preparation under Inert Atmosphere: Dissolve the amino alcohol in anhydrous DCM under a nitrogen atmosphere.
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Causality: CDI is highly moisture-sensitive. Any water present will prematurely hydrolyze CDI into CO₂ and imidazole, stalling the reaction.
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Temperature-Controlled Activation: Cool the solution to 0 °C using an ice bath. Add CDI portion-wise over 15 minutes.
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Causality: The initial nucleophilic attack of the primary amine on CDI is exothermic. Cooling prevents the formation of intermolecular urea byproducts, forcing the reaction toward the desired intramolecular N-acyl imidazole intermediate.
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Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
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Causality: The intramolecular attack of the secondary hydroxyl group onto the activated carbonyl requires thermal energy to overcome the transition state barrier, hence the warming to room temperature.
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Self-Validating Quench & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M HCl (30 mL), followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).
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Causality: The 1M HCl wash is critical. It protonates the imidazole byproduct, rendering it highly water-soluble and forcing it into the aqueous phase. If the organic layer remains clear and TLC shows a single spot, the purification is self-validated.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a solid. Recrystallize from hot ethanol if necessary.
Step-by-step experimental workflow for CDI-mediated synthesis of the oxazolidinone core.
Part 4: Analytical Characterization Expectations
To confirm the successful synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, researchers should look for the following spectral hallmarks:
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¹H NMR (CDCl₃, 400 MHz): The defining feature is the C5 methine proton. Due to the electron-withdrawing nature of the adjacent ring oxygen and the anisotropic effect of the dimethoxyphenyl ring, this proton will appear as a distinct triplet or doublet of doublets around δ 5.40 – 5.60 ppm . The two methoxy groups will appear as sharp, distinct singlets around δ 3.80 – 3.85 ppm . The C4 methylene protons will be diastereotopic, presenting as complex multiplets between δ 3.40 – 3.90 ppm .
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FT-IR: A strong, sharp absorption band at approximately 1740–1760 cm⁻¹ is the definitive marker of the cyclic carbamate carbonyl (C=O) stretch, distinguishing it from open-chain amides or esters.
References
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Dou, X.-Y., et al. "Catalyst-Free Process for the Synthesis of 5-Aryl-2-Oxazolidinones via Cycloaddition Reaction of Aziridines and Carbon Dioxide." Synlett, 2010.
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Jiang, et al. "Proline-Catalyzed Synthesis of 5-Aryl-2-oxazolidinones from Carbon Dioxide and Aziridines Under Solvent-Free Conditions." Synthetic Communications, 2011.
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"Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions." Green Chemistry, RSC, 2008.
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Bresciani, G., et al. "Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide." Organic & Biomolecular Chemistry, 2021.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
